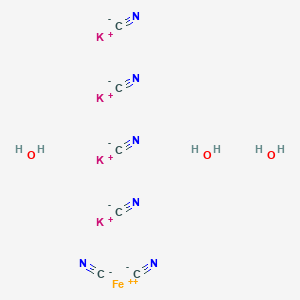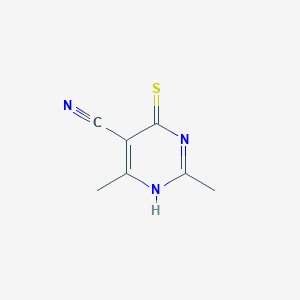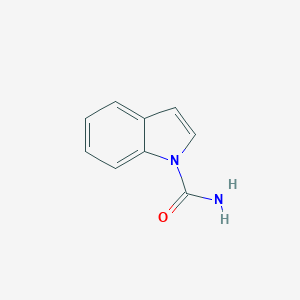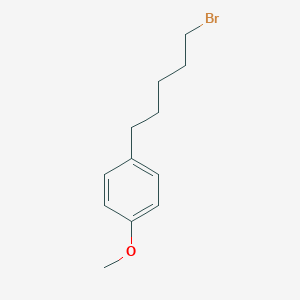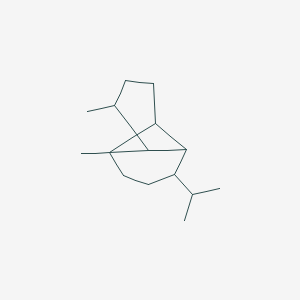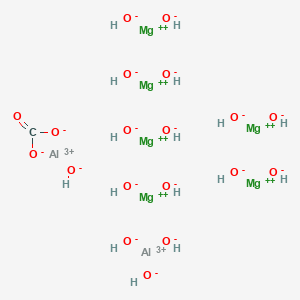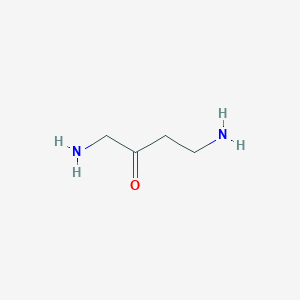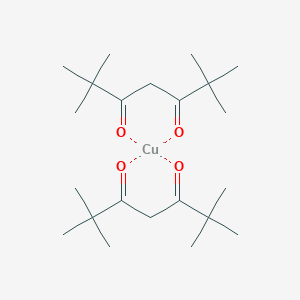
Meristotropic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meristotropic acid is a plant hormone that plays a crucial role in regulating plant growth and development. It is a type of auxin, which is a class of hormones that control various aspects of plant growth, including cell division, elongation, and differentiation. Meristotropic acid is produced naturally in plants, but it can also be synthesized in the laboratory.
作用机制
The mechanism of action of meristotropic acid involves its binding to specific receptors in plant cells. The binding of the hormone to its receptor triggers a signal transduction pathway that leads to changes in gene expression and protein synthesis. These changes, in turn, regulate various aspects of plant growth and development.
生化和生理效应
Meristotropic acid has various biochemical and physiological effects on plants. It promotes cell division and elongation, which leads to increased plant growth. It also regulates the formation of lateral roots and adventitious roots. Moreover, it regulates the differentiation of various plant tissues, including the vascular tissue, the epidermis, and the cortex.
实验室实验的优点和局限性
Meristotropic acid has several advantages for lab experiments. It is a potent plant hormone that can be used at low concentrations to induce various physiological responses. Moreover, it is stable and can be stored for long periods. However, it also has some limitations. It is expensive to produce, and its purity is not always guaranteed. Moreover, its effects on plant growth and development can vary depending on the plant species and the experimental conditions.
未来方向
There are several future directions for research on meristotropic acid. One direction is to study its role in stress responses, including responses to drought, salinity, and temperature extremes. Another direction is to investigate its interactions with other plant hormones, such as cytokinins and gibberellins. Moreover, there is a need to develop new methods for synthesizing and purifying the hormone, which would make it more accessible for research purposes.
Conclusion:
In conclusion, meristotropic acid is a plant hormone that plays a crucial role in regulating plant growth and development. It can be synthesized in the laboratory using various methods and has been extensively studied for its scientific research application. Its mechanism of action involves binding to specific receptors in plant cells, which triggers a signal transduction pathway that regulates various aspects of plant growth and development. Meristotropic acid has various advantages and limitations for lab experiments, and there are several future directions for research on this hormone.
合成方法
Meristotropic acid can be synthesized in the laboratory using various methods. The most common method involves the chemical synthesis of the compound from precursor molecules. Another method involves the extraction of the hormone from plant tissues. However, the yield of the extraction method is low, and the purity of the hormone is not guaranteed. Therefore, chemical synthesis is the preferred method for producing meristotropic acid.
科学研究应用
Meristotropic acid has been extensively studied for its role in plant growth and development. It has been shown to regulate various processes, including cell division, elongation, and differentiation. Moreover, it has been implicated in the regulation of apical dominance, tropisms, and organogenesis. Meristotropic acid has also been used in tissue culture to induce the formation of callus and to promote the regeneration of plantlets.
属性
CAS 编号 |
10245-08-6 |
|---|---|
产品名称 |
Meristotropic acid |
分子式 |
C30H44O4 |
分子量 |
468.7 g/mol |
IUPAC 名称 |
(2S,4aR,6aR,6aS,6bR,8aR,10S,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-4-oxo-3,5,6,6a,7,8,8a,10,11,12-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,26-,27+,28-,29+,30+/m0/s1 |
InChI 键 |
NNOJLBWHEQLURI-ZTMWTZBHSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5C[C@](CC(=O)[C@@]5(CC[C@]43C)C)(C)C(=O)O)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CC(=O)C5(CCC43C)C)(C)C(=O)O)C)C |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CC(=O)C5(CCC43C)C)(C)C(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



